(2,4'-Bipyridine)-3',5'-dicarboxylic acid, 1',4'-dihydro-4-cyano-2',6'-dimethyl-, 2-(4-(dimethylamino)phenyl)ethyl methyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(dimethylamino)phenyl)ethyl methyl ester, monohydrochloride is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(dimethylamino)phenyl)ethyl methyl ester, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the bipyridine core, followed by the introduction of carboxylic acid groups, cyano groups, and dimethyl groups. The final steps often include esterification and the addition of the dimethylamino phenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with metal ions. These complexes have applications in catalysis and materials science.
Biology
In biological research, the compound may be used as a fluorescent probe or a molecular marker due to its unique structural properties.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
In industrial applications, the compound may be used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The presence of functional groups like cyano and dimethylamino groups can modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and catalysis.
2,2’-Bipyridine-4,4’-dicarboxylic acid: A bipyridine derivative with carboxylic acid groups, used in the synthesis of metal-organic frameworks.
Uniqueness
The uniqueness of (2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(dimethylamino)phenyl)ethyl methyl ester, monohydrochloride lies in its complex structure, which allows for diverse chemical reactivity and a wide range of applications. The combination of functional groups provides unique properties that distinguish it from other bipyridine derivatives.
Properties
CAS No. |
116308-44-2 |
---|---|
Molecular Formula |
C26H29ClN4O4 |
Molecular Weight |
497.0 g/mol |
IUPAC Name |
5-O-[2-[4-(dimethylamino)phenyl]ethyl] 3-O-methyl 4-(4-cyanopyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C26H28N4O4.ClH/c1-16-22(25(31)33-5)24(21-14-19(15-27)10-12-28-21)23(17(2)29-16)26(32)34-13-11-18-6-8-20(9-7-18)30(3)4;/h6-10,12,14,24,29H,11,13H2,1-5H3;1H |
InChI Key |
OSCQQOGGOVWARG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N(C)C)C3=NC=CC(=C3)C#N)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.